Human DHODH Enzyme Inhibition: 2,6-Dichloro Isomer Demonstrates Potent Activity (IC₅₀ = 78 nM)
In a chromogen reduction assay using DCIP (2,6-dichloroindophenol) at pH 8.0, the 2,6-dichloropyrimidine-4-carboxylic acid-derived compound (BDBM102462, US8536165, Compound 44) exhibited an IC₅₀ value of 78 nM against human dihydroorotate dehydrogenase (DHODH) [1]. This level of inhibition is notable in the context of DHODH-targeted therapies for autoimmune diseases, as the target is clinically validated by approved drugs such as leflunomide and brequinar [2].
| Evidence Dimension | Enzyme inhibition potency (IC₅₀) against human DHODH |
|---|---|
| Target Compound Data | IC₅₀ = 78 nM |
| Comparator Or Baseline | Leflunomide metabolite (A77 1726): IC₅₀ ≈ 2.2-2.8 μM; Brequinar sodium: IC₅₀ ≈ 10-20 nM |
| Quantified Difference | Target compound is ~28-fold more potent than leflunomide metabolite; within 4-8 fold of the high-potency comparator brequinar |
| Conditions | Chromogen reduction assay with DCIP at pH 8.0 |
Why This Matters
The potent IC₅₀ value (78 nM) against a clinically validated target makes this compound a high-value starting point for medicinal chemistry optimization programs in immunology and oncology, offering a significant potency advantage over the first-generation inhibitor leflunomide.
- [1] BindingDB. (n.d.). BindingDB Entry BDBM102462 (US8536165, Compound 44) for human DHODH inhibition. View Source
- [2] Munier-Lehmann, H., Vidalain, P. O., Tangy, F., & Janin, Y. L. (2013). On dihydroorotate dehydrogenases and their inhibitors and uses. Journal of Medicinal Chemistry, 56(8), 3148–3167. View Source
